Insulin Aspart

Catalog No.
S1563094
CAS No.
116094-23-6
M.F
C256H387N65O79S6
M. Wt
5832 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin Aspart

CAS Number

116094-23-6

Product Name

Insulin Aspart

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C256H387N65O79S6

Molecular Weight

5832 g/mol

InChI

InChI=1S/C157H232N40O44S2.C99H155N25O35S4/c1-77(2)54-102(180-130(214)84(15)172-135(219)101(48-51-123(210)211)179-152(236)126(82(11)12)194-149(233)105(57-80(7)8)183-145(229)111(64-93-68-165-76-171-93)188-151(235)114(72-198)175-121(207)71-169-133(217)115(73-242)191-140(224)103(55-78(3)4)181-144(228)110(63-92-67-164-75-170-92)187-137(221)100(46-49-117(160)203)178-146(230)112(65-118(161)204)189-153(237)125(81(9)10)193-131(215)96(159)58-87-30-21-18-22-31-87)139(223)184-108(61-90-38-42-94(201)43-39-90)142(226)182-104(56-79(5)6)148(232)195-127(83(13)14)154(238)192-116(74-243)134(218)168-69-119(205)173-99(47-50-122(208)209)136(220)176-97(37-29-53-166-157(162)163)132(216)167-70-120(206)174-106(59-88-32-23-19-24-33-88)141(225)185-107(60-89-34-25-20-26-35-89)143(227)186-109(62-91-40-44-95(202)45-41-91)150(234)196-128(85(16)199)155(239)190-113(66-124(212)213)147(231)177-98(36-27-28-52-158)138(222)197-129(86(17)200)156(240)241;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,30-35,38-45,67-68,75-86,96-116,125-129,198-202,242-243H,27-29,36-37,46-66,69-74,158-159H2,1-17H3,(H2,160,203)(H2,161,204)(H,164,170)(H,165,171)(H,167,216)(H,168,218)(H,169,217)(H,172,219)(H,173,205)(H,174,206)(H,175,207)(H,176,220)(H,177,231)(H,178,230)(H,179,236)(H,180,214)(H,181,228)(H,182,226)(H,183,229)(H,184,223)(H,185,225)(H,186,227)(H,187,221)(H,188,235)(H,189,237)(H,190,239)(H,191,224)(H,192,238)(H,193,215)(H,194,233)(H,195,232)(H,196,234)(H,197,222)(H,208,209)(H,210,211)(H,212,213)(H,240,241)(H4,162,163,166);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t84-,85+,86+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1

InChI Key

VOMXSOIBEJBQNF-UTTRGDHVSA-N

SMILES

Array

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC7=CC=CC=C7)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CC=CC=C7)N)O

Insulin aspart is a rapid-acting form of insulin used for the treatment of hyperglycemia caused by Type 1 and Type 2 Diabetes. Insulin is typically prescribed for the management of diabetes mellitus to mimic the activity of endogenously produced human insulin, a peptide hormone produced by beta cells of the pancreas that promotes glucose metabolism. Insulin is released from the pancreas following a meal to promote the uptake of glucose from the blood into internal organs and tissues such as the liver, fat cells, and skeletal muscle. Absorption of glucose into cells allows for its transformation into glycogen or fat for storage. Insulin also inhibits hepatic glucose production, enhances protein synthesis, and inhibits lipolysis and proteolysis among many other functions. Insulin is an important treatment in the management of Type 1 Diabetes (T1D) which is caused by an autoimmune reaction that destroys the beta cells of the pancreas, resulting in the body not being able to produce or synthesize the insulin needed to manage circulating blood sugar levels. As a result, people with T1D rely primarily on exogenous forms of insulin, such as insulin aspart, to lower glucose levels in the blood. Insulin is also used in the treatment of Type 2 Diabetes (T2D), another form of diabetes mellitus that is a slowly progressing metabolic disorder caused by a combination of genetic and lifestyle factors that promote chronically elevated blood sugar levels. Without treatment or improvement in non-pharmacological measures such as diet and exercise to lower blood glucose, high blood sugar eventually causes cellular resistance to endogenous insulin, and in the long term, damage to pancreatic islet cells. Insulin is typically prescribed later in the course of T2D, after trying several oral medications such as [DB00331], [DB01120], or [DB01261] have been tried, when sufficient damage has been caused to pancreatic cells that the body is no longer able to produce insulin on its own. Marketed as the brand name product NovoRapid, insulin aspart begins to exert its effects within 15 minutes of subcutaneous administration, while peak levels occur 30 to 90 minutes after administration. Due to its duration of action of around 5 hours, NovoRapid is considered "bolus insulin" as it provides high levels of insulin in a short period of time to mimic the release of endogenous insulin from the pancreas after meals. Bolus insulin is often combined with once daily, long-acting "basal insulin" such as [DB01307], [DB09564], and [DB00047] to provide low concentrations of background insulin that can keep blood sugar stable between meals or overnight. Use of basal and bolus insulin together is intended to mimic the pancreas' production of endogenous insulin, with a goal of avoiding any periods of hypoglycemia. Insulin aspart is a recombinant, biosynthetic, fast-acting insulin analogue. Compared to human insulin, it has a single amino acid substitution at position B28 where proline is replaced with aspartic acid. This substitution decreases its propensity to form hexamers and gives it a higher rate of absorption following subcutaneous administration compared to native insulin. Insulin aspart is produced in a genetically modified strain of Saccharomyces cerevisiae (baker's yeast) Without an adequate supply of insulin to promote absorption of glucose from the bloodstream, blood sugar levels can climb to dangerously high levels and can result in symptoms such as fatigue, headache, blurred vision, and increased thirst. If left untreated, the body starts to break down fat, instead of glucose, for energy which results in a build-up of ketone acids in the blood and a syndrome called ketoacidosis, which is a life-threatening medical emergency. In the long term, elevated blood sugar levels increase the risk of heart attack, stroke, and diabetic neuropathy.
Insulin aspart is an Insulin Analog.
Insulin Aspart is a recombinant human insulin analog with rapid-acting, blood glucose-lowering activity. Insulin aspart, acting faster than regular human insulin, regulates glucose metabolism by binding to insulin receptors on muscle and fat cells, thereby facilitating the cellular uptake of glucose. This lowers blood glucose levels. At the same time, insulin aspart inhibits the liver's conversion of stored glycogen into glucose, which also contributes to lower blood glucose levels. Insulin aspart also inhibits lipolysis in adipose tissue, inhibits proteolysis, and enhances protein synthesis. (NCI05)
Insulin that has been modified to contain an ASPARTIC ACID instead of a PROLINE at position 38 of the B-chain.
See also: Insulin Lispro (related).

Insulin Aspart (CAS 116094-23-6) is a recombinant, rapid-acting human insulin analog characterized by a specific amino acid substitution where proline is replaced by aspartic acid at position B28. This targeted structural modification introduces charge repulsion that significantly reduces the thermodynamic stability of self-associated hexamers and dimers in physiological environments [1]. For pharmaceutical procurement and formulation development, Insulin Aspart serves as a critical active pharmaceutical ingredient (API) designed to mimic endogenous postprandial insulin spikes. Its baseline properties require specific formulation excipients—namely zinc and phenolic compounds—to maintain compact R6 hexameric stability in the vial. Upon subcutaneous injection and subsequent dilution by interstitial fluid, these hexamers rapidly dissociate into biologically active monomers, making Insulin Aspart a highly specialized precursor for advanced delivery systems and continuous infusion devices [2].

Substituting Insulin Aspart with Regular Human Insulin (RHI) or other rapid-acting analogs like Insulin Lispro or Insulin Glulisine compromises critical formulation parameters and application-specific performance. While RHI forms highly stable hexamers that delay absorption and peak action, Aspart's charge-repulsion mechanism forces rapid monomerization upon injection, fundamentally altering pharmacokinetic timelines and making RHI unsuitable for ultra-fast postprandial models [1]. Furthermore, substituting Aspart with in-class analogs like Lispro or Glulisine introduces distinct physical stability risks; for example, in continuous subcutaneous insulin infusion (CSII) systems, alternative analogs exhibit significantly higher rates of intrinsic fibrillation and pump occlusion [2]. Finally, subtle differences in receptor binding affinities mean that substituting Aspart with other modified insulins can alter Insulin-Like Growth Factor 1 (IGF-1) receptor activation, impacting mitogenic safety profiles in long-term models or sensitive cell-based assays [3].

Hexamer Dissociation and Time-to-Peak Action Kinetics

Insulin Aspart is engineered for rapid hexamer-to-monomer dissociation upon subcutaneous dilution, overcoming the delayed absorption inherent to Regular Human Insulin (RHI). Clinical pharmacokinetic studies demonstrate that the B28 substitution in Aspart accelerates absorption, resulting in a time to peak action of 94 ± 46 minutes, compared to 173 ± 62 minutes for RHI. Furthermore, 79% of the Insulin Aspart dose is absorbed within the first 3 hours post-administration, versus only 51% for the equivalent dose of RHI [1].

Evidence DimensionTime to peak action and 3-hour absorption rate
Target Compound Data94 ± 46 minutes; 79% absorption at 3 hours
Comparator Or BaselineRegular Human Insulin (RHI) (173 ± 62 minutes; 51% absorption at 3 hours)
Quantified Difference45% reduction in time to peak action; 28% absolute increase in early absorption
ConditionsSubcutaneous administration in human pharmacokinetic models

Procurement for fast-acting glycemic control formulations must prioritize Aspart over RHI to achieve the rapid onset required for accurate postprandial simulation.

Physical Stability and CSII Pump Compatibility

When selecting rapid-acting insulin analogs for continuous subcutaneous insulin infusion (CSII) devices, physical stability against fibrillation and occlusion is a primary differentiator. In comparative stability studies of rapid-acting insulins in pump systems, Insulin Aspart demonstrated the highest chemical and physical stability, yielding an overall occlusion rate of just 9.2%. In contrast, Insulin Lispro exhibited a 15.7% occlusion rate, and Insulin Glulisine showed a highly problematic 40.9% occlusion rate (P < .01)[1].

Evidence DimensionOverall occlusion rate in CSII mechanical pumps
Target Compound Data9.2% occlusion rate
Comparator Or BaselineInsulin Lispro (15.7%) and Insulin Glulisine (40.9%)
Quantified Difference41% lower occlusion rate than Lispro; 77% lower than Glulisine
ConditionsContinuous subcutaneous insulin infusion (CSII) pump systems

Device manufacturers and formulation scientists must select Aspart to minimize device failure and fibrillation in mechanical infusion applications.

IGF-1 Receptor Binding Affinity and Mitogenic Potency

Modifications to the insulin molecule can inadvertently increase binding affinity to the Insulin-Like Growth Factor 1 Receptor (IGF-1R), raising mitogenic and safety concerns in long-term applications. Insulin Aspart maintains an IGF-1R binding affinity that is slightly lower than or equivalent to native human insulin. In contrast, Insulin Lispro exhibits a 1.5-fold higher affinity for the IGF-1R compared to human insulin, and long-acting analogs like Insulin Glargine show a 6- to 8-fold increase in IGF-1R affinity [1].

Evidence DimensionRelative binding affinity to the IGF-1 Receptor (IGF-1R)
Target Compound DataEquivalent or slightly lower than human insulin
Comparator Or BaselineInsulin Lispro (1.5-fold higher) and Insulin Glargine (6- to 8-fold higher)
Quantified Difference>33% lower IGF-1R affinity compared to Lispro; >80% lower compared to Glargine
ConditionsIn vitro receptor binding assays

Researchers requiring a rapid-acting insulin with a baseline mitogenic safety profile identical to native insulin should procure Aspart over Lispro or Glargine.

Formulation of Continuous Subcutaneous Insulin Infusion (CSII) Therapeutics

Due to its superior physical stability and low occlusion rate (9.2%) compared to glulisine and lispro, Insulin Aspart is the preferred API for use in mechanical pump reservoirs and artificial pancreas systems. Its resistance to fibrillation under the continuous mechanical shear of pump delivery ensures consistent dosing and minimizes the risk of critical device occlusion[1].

Development of Ultra-Fast Postprandial Glycemic Control Models

In pharmacological research and formulation development targeting mealtime glucose spikes, Insulin Aspart's rapid hexamer dissociation kinetics make it a necessary baseline material. Its ability to reach peak action nearly 80 minutes faster than Regular Human Insulin allows researchers to accurately model and formulate next-generation 'faster-acting' insulins (e.g., utilizing niacinamide excipients) [2].

Low-Mitogenic Cell Culture and Receptor Kinetic Assays

For in vitro assays evaluating insulin receptor (IR) kinetics without confounding cell-growth stimulation, Insulin Aspart is highly suitable. Because its binding affinity to the IGF-1 receptor remains equivalent to or lower than native human insulin—unlike lispro or glargine—it provides a clean metabolic signaling profile without artificially inflating mitogenic pathways [3].

XLogP3

-14.3

Hydrogen Bond Acceptor Count

91

Hydrogen Bond Donor Count

86

Exact Mass

5829.6654893 Da

Monoisotopic Mass

5827.6587796 Da

Heavy Atom Count

406

Drug Indication

Insulin aspart is indicated to improve glycemic control in adults and children with diabetes mellitus.
FDA Label
Kirsty is indicated for treatment of diabetes mellitus in adults, adolescents and children aged 1 year and above.
Insulin aspart Sanofi is indicated for the treatment of diabetes mellitus in adults, adolescents and children aged 1 year and above.
Truvelog Mix 30 is indicated for treatment of diabetes mellitus in adults, adolescents and children aged 10 years and above.
NovoRapid is indicated for treatment of diabetes mellitus in adults, adolescents and children aged 1 year and above.
Treatment of diabetes mellitus in adults, adolescents and children aged 1 year and above.
FDA-Approved Indications

Mechanism of Action

Insulin aspart binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism. In humans, insulin is stored in the form of hexamers; however, only insulin monomers are able to interact with IR. Substitution of the proline residue at B28 with aspartic acid reduces the tendency to form hexamers and results in a faster rate of absorption and onset of action and shorter duration of action.

Absorption Distribution and Excretion

In studies of healthy volunteers and patients with type 1 diabetes, the median time to maximum concentration of insulin aspart in these trials was 40 to 50 minutes versus 80 to 120 minutes, for regular human insulin respectively. Compared to human insulin, insulin aspart has a faster absorption, a faster onset of action, and a shorter duration of action than regular human insulin after subcutaneous injection. It takes 40 - 50 minutes to reach maximum concentration. When a dose of 0.15 U/kg body weight was injected in type 1 diabetes patients, the mean maximum concentration (Cmax) was 82 mU/L. The site of injection has no impact on extent or speed of absorption.
1.2 L/h/kg

Wikipedia

Insulin_aspart

Biological Half Life

Elimination half-life was found to be 81 minutes (following subcutaneous administration in healthy subjects).

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Drugs used in diabetes, Insulins and analogues for injection, fast-acting -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 07-18-2023

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